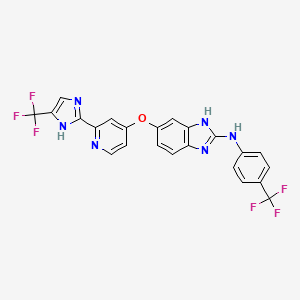
Lurasidone D8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lurasidone D8 Hydrochloride is the deuterium labeled Lurasidone, which is an inhibitor of Dopamine D2, 5-HT2A, 5-HT7, 5-HT1A and noradrenaline α2C.
Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Properties
Lurasidone hydrochloride, including its D8 form, is known for its high binding affinity for various receptors, such as dopamine D2, serotonin 5-HT2A, 5-HT7, 5-HT1A, and noradrenaline α2C receptors. Its unique pharmacological profile, which includes potent effects predictive of antipsychotic activity and the potential for minimal extrapyramidal side effects, has been extensively studied (Ishibashi et al., 2010). Lurasidone's pharmacokinetics, such as its peak plasma concentrations, elimination half-life, and dose proportionality, have also been a significant focus of research (Greenberg & Citrome, 2017).
Solubility and Dissolution Studies
Studies have focused on the solubility and dissolution of lurasidone hydrochloride, addressing challenges like its low solubility and the gelation of its amorphous form. Approaches such as amorphization and the use of adsorbate techniques have been explored to improve its solubility and dissolution rate, which are critical for its bioavailability (Qian et al., 2017), (Lu et al., 2016).
Complexation and Formulation Techniques
The development of complexes and formulation techniques like solid dispersion adsorbate and coamorphous systems have been investigated to enhance the dissolution and stability of lurasidone hydrochloride. These studies aim to improve the drug's pharmacokinetic properties and its efficacy in clinical use (Londhe et al., 2018), (Heng et al., 2019).
Clinical Efficacy in Psychotic and Mood Disorders
Clinical studies have been conducted to assess the efficacy and safety of lurasidone in treating schizophrenia and mood disorders. These studies highlight its potential benefits in cognitive functions and its tolerability profile, making it a candidate for treating various psychiatric conditions (Pompili et al., 2018), (Meyer et al., 2009).
Preclinical Studies and Receptor Affinity
Preclinical studies on lurasidone have focused on its receptor binding profiles and its effects on animal models, particularly regarding its impact on learning and memory. These studies contribute to understanding the drug's mechanism of action and potential therapeutic applications in cognitive impairments associated with psychiatric disorders (Ishiyama et al., 2007).
Propriétés
Nom du produit |
Lurasidone D8 Hydrochloride |
|---|---|
Formule moléculaire |
C28H29D8ClN4O2S |
Poids moléculaire |
537.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)